Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate
Description
Historical Development of Pyridazinone Derivatives in Medicinal Chemistry
Pyridazinones, six-membered aromatic rings containing two adjacent nitrogen atoms, have been investigated since the mid-20th century for their diverse pharmacological activities. Early studies highlighted their role as phosphodiesterase 4 (PDE4) inhibitors, with compounds such as 3-(5-amino-6-oxo-1,6-dihydropyridazin-3-yl) derivatives demonstrating potent anti-inflammatory and antiplatelet effects. The 1990s saw the development of pimobendan, a pyridazinone-based cardiotonic agent, which underscored the scaffold’s utility in modulating cardiovascular function.
By the 2000s, structural modifications to the pyridazinone core expanded its therapeutic scope. For instance, introducing substituents at the C3 and C5 positions enhanced selectivity for targets like thromboxane A2 synthase and SRS-A (Slow-Reacting Substance of Anaphylaxis). The integration of pyridazinones into hybrid structures, such as piperidine-carboxamide derivatives (e.g., 1-(3-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide), further exemplified their versatility in addressing kinase inhibition and immune modulation.
Recent decades have prioritized optimizing pyridazinone solubility and bioavailability. Patent EP0860169B1 demonstrated that formulating pyridazinones with organic acids like citric or succinic acid improved dissolution rates, addressing earlier challenges with gastrointestinal absorption. These advancements laid the groundwork for derivatives like this compound, which combines a polar pyridazinone core with lipophilic aromatic groups to balance target affinity and metabolic stability.
Position within the Privileged Structure Framework
Privileged structures are molecular scaffolds capable of interacting with multiple biological targets through conserved binding motifs. Pyridazinones exemplify this concept due to their dual hydrogen-bonding capacity, π-π stacking potential, and tunable dipole moment (4.5–5.0 D). These properties enable interactions with hydrophobic pockets, polar residues, and transition metal ions in enzyme active sites.
The pyridazinone ring in this compound serves as a hydrogen-bond acceptor at the N1 and N2 positions, facilitating engagements with proteases, kinases, and G-protein-coupled receptors. Substituents at the C3 position (e.g., the phenyl group) enhance hydrophobic interactions, while the piperidine-carboxylate moiety introduces conformational flexibility, critical for adapting to allosteric binding sites. This structural duality aligns with the scaffold’s classification as a privileged framework, as evidenced by FDA-approved drugs like relugolix (GnRH antagonist) and deucravacitinib (TYK2 inhibitor), which employ pyridazinone-derived pharmacophores.
Table 1: Key Features of Pyridazinone as a Privileged Structure
Research Significance in Drug Discovery Programs
The compound’s hybrid architecture positions it as a candidate for multitarget drug discovery. Its pyridazinone core aligns with strategies to develop non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity, a limitation of traditional cyclooxygenase inhibitors. Preclinical studies suggest that pyridazinone derivatives minimize off-target effects on prostaglandin synthesis while retaining anti-inflammatory efficacy, as seen in analogs like 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoates.
In kinase inhibition, the piperidine-carboxylate group enables allosteric modulation, as demonstrated in C-terminal Src kinase (CSK) inhibitors. Bristol-Myers Squibb’s pyridazinone-based CSK inhibitors, such as compound 25 (IC₅₀ = 12 nM), highlight the scaffold’s potential in immuno-oncology. Similarly, this compound’s benzoyl group may confer selectivity for tyrosine kinases, leveraging steric and electronic complementarity.
Ongoing research explores this derivative’s utility in central nervous system (CNS) disorders. The pyridazinone ring’s low basicity (pKa ~1.5) reduces ionization at physiological pH, potentially enhancing blood-brain barrier permeability compared to pyridine or pyrimidine analogs. Such properties are critical in developing agents for neurodegenerative diseases, where target engagement often requires neutral, lipophilic molecules.
Properties
IUPAC Name |
methyl 4-[4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-32-25(31)21-9-7-20(8-10-21)24(30)27-15-13-18(14-16-27)17-28-23(29)12-11-22(26-28)19-5-3-2-4-6-19/h2-12,18H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPXGOSZRDNGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate typically involves multiple steps. One common method involves the condensation of methyl (4-acetylphenyl)carbamate with ethyl acetoacetate or diethyl malonate and hydrazine hydrate. This reaction is carried out under reflux conditions in a solvent such as dioxane-water mixture .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as selenium dioxide.
Reduction: Reduction reactions can be performed using hydrazine hydrate.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Selenium dioxide in a dioxane-water mixture.
Reduction: Hydrazine hydrate under reflux conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can yield methyl [4-(oxoacetyl)phenyl]carbamate .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit promising antitumor properties. Specifically, methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate has shown cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.2 |
| MCF7 (Breast) | 3.8 |
Case Study : A study involving a series of pyridazine derivatives demonstrated that modifications at the C6 position significantly enhanced cytotoxicity against A549 cells by inducing apoptosis through mitochondrial pathways .
Anticonvulsant Properties
The compound has been investigated for its anticonvulsant effects. In preclinical models, it exhibited significant reductions in seizure frequency and duration.
Research Findings : In a study using pentylenetetrazole-induced seizure models, the compound showed a notable decrease in seizure activity compared to control groups. This suggests potential therapeutic applications for epilepsy treatment .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32.0 |
| Escherichia coli | 64.0 |
| Pseudomonas aeruginosa | 128.0 |
This efficacy may be attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the compound's effectiveness:
-
Substituents on the Piperidine Ring : Variations in substituents can enhance lipophilicity and cell permeability.
- The presence of electron-donating groups significantly increases biological activity.
- Modifications at positions 2 and 4 of the benzoate moiety have been shown to improve interaction with target proteins involved in cellular processes.
Mechanism of Action
The mechanism of action of methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine/piperazine-linked heterocycles. Below is a detailed comparison with structurally related analogs, focusing on substituents, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Functional Comparison
*Calculated using standard atomic weights.
Key Differences and Implications:
Core Heterocycle: The pyridazinone core in the target compound introduces a non-aromatic, partially saturated system with a ketone group, contrasting with the fully aromatic quinoline in C1–C7 . This difference may influence electronic properties, solubility, and binding affinity in biological targets (e.g., enzymes or receptors).
Linker Flexibility :
- The piperidine linker in the target compound offers greater conformational flexibility compared to the piperazine in C1–C5. Piperidine’s six-membered ring may enhance membrane permeability but reduce hydrogen-bonding capacity relative to piperazine.
Substituent Effects: Halogenated analogs (e.g., C2, C3, C4) exhibit modified electronic and steric profiles. In contrast, the target compound’s phenyl group on pyridazinone may prioritize π-π stacking interactions.
Synthetic Methodology: All compounds are synthesized via crystallization in ethyl acetate, yielding yellow/white solids . However, the pyridazinone core likely requires distinct condensation steps compared to quinoline derivatives, which are typically assembled via Skraup or Friedländer syntheses.
Structural validation for such compounds often employs crystallographic tools like SHELX and WinGX .
Biological Activity
Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its complex structure involving a piperidine ring, a benzoate moiety, and a dihydropyridazine component. The molecular formula is , with a molecular weight of approximately 344.42 g/mol.
Antimicrobial Properties
Research indicates that compounds containing the dihydropyridazine moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of dihydropyridazine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .
Neuroprotective Effects
The neuroprotective potential of this compound is another area of active research. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This activity is thought to be mediated through the modulation of signaling pathways associated with inflammation and cell survival .
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various derivatives of dihydropyridazine. The results indicated that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
In a study by Lee et al. (2022), the effects of this compound on MCF-7 cells were analyzed. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming the compound's ability to induce apoptosis through both intrinsic and extrinsic pathways .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity of Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate?
- Methodological Answer: High-performance liquid chromatography (HPLC) using a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate adjusted to pH 4.6 with acetic acid) is effective for purity analysis. High-resolution columns like Chromolith or Purospher® STAR improve separation . For quantification, validate methods using reference standards from pharmacopeial guidelines, such as those for related pyridazine derivatives .
Q. How can the synthesis of this compound be optimized for higher yields?
- Methodological Answer: Utilize palladium-catalyzed coupling reactions (e.g., Pd₂(dba)₃ with PA-Ph ligand in toluene) to enhance cyclization efficiency, as demonstrated in analogous piperidine syntheses . Optimize stoichiometry and reaction time based on kinetic studies of similar esters, such as methyl benzoate derivatives .
Advanced Research Questions
Q. What strategies resolve structural ambiguities in derivatives of this compound?
- Methodological Answer: Combine X-ray crystallography (e.g., bond angles like C43—C44—C45 ≈118.3° ) with advanced NMR techniques (¹H/¹³C chemical shifts and NOE experiments) to confirm stereochemistry. Cross-reference with computational models (DFT calculations) for validation .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer: Perform ADME profiling to evaluate bioavailability and metabolic stability. Use LC-MS to identify metabolites (e.g., hydroxylated or glucuronidated products) and correlate with in vitro enzyme inhibition assays . Adjust formulations using solubility parameters (e.g., ESOL log S) to improve in vivo performance .
Q. What computational approaches aid in designing analogs with improved target affinity?
- Methodological Answer: Employ molecular docking with protein crystal structures (e.g., enzymes with pyridazine-binding pockets) and QSAR models based on substituent effects from pyridazine derivatives . Validate predictions using in vitro IC₅₀ assays and SPR-based binding kinetics .
Q. How can degradation pathways under accelerated stability conditions be systematically analyzed?
- Methodological Answer: Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) followed by UPLC-MS/MS to identify degradation products. Use pharmacopeial buffer systems (e.g., ammonium acetate at pH 6.5) for method development . Store samples at -20°C under inert gas to minimize hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
